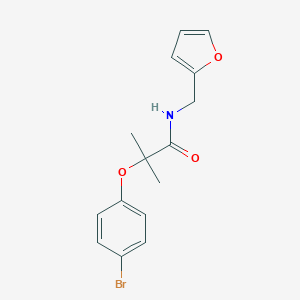![molecular formula C23H20N2O3S B243740 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B243740.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide, also known as BMB, is a benzamide derivative that has been studied for its potential therapeutic applications in various diseases. BMB has shown promising results in scientific research, particularly in the field of cancer treatment.
Mécanisme D'action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are important for cancer cell growth and survival. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide also inhibits the activation of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has also been studied for its potential effects on other physiological processes. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has been shown to have anti-inflammatory effects in animal models of inflammation. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has also been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide is its relatively low toxicity compared to other anticancer drugs. However, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide also has a relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for research on N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide. One area of interest is the development of more efficient synthesis methods for N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide and its derivatives. Another area of interest is the identification of the specific molecular targets of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide and the development of more potent and selective inhibitors of these targets. Additionally, there is potential for the development of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide-based drug delivery systems that can improve the solubility and bioavailability of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide in vivo.
Méthodes De Synthèse
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-(1,3-benzothiazol-2-yl)-2-methylaniline in the presence of a base. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has been extensively studied for its potential anticancer properties. In vitro studies have shown that N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide inhibits the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Formule moléculaire |
C23H20N2O3S |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C23H20N2O3S/c1-14-16(23-25-19-8-4-5-10-21(19)29-23)7-6-9-18(14)24-22(26)17-12-11-15(27-2)13-20(17)28-3/h4-13H,1-3H3,(H,24,26) |
Clé InChI |
LCUQOBJQOATGHW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC)C3=NC4=CC=CC=C4S3 |
SMILES canonique |
CC1=C(C=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B243657.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B243660.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B243662.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243665.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,4-dimethoxybenzamide](/img/structure/B243666.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B243667.png)

![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243669.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B243670.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B243674.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-1-carboxamide](/img/structure/B243675.png)
![4-cyano-2-fluoro-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243677.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243680.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B243681.png)